molecular formula C18H16BrN3O4S2 B321803 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No.: B321803
M. Wt: 482.4 g/mol
InChI Key: BAHKDIWHOORIRF-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C18H16BrN3O4S2 and its molecular weight is 482.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a phenoxy group with a bromine and methyl substitution, an acetamide moiety, and a thiazole ring linked through a sulfonyl group. This unique combination of functional groups suggests promising pharmacological properties that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrN3O4S2C_{18}H_{16}BrN_3O_4S_2, with a molecular weight of approximately 482.37 g/mol. The presence of halogenated and heterocyclic components enhances its lipophilicity and biological activity.

Structural Features

Feature Description
Phenoxy Group Substituted with bromine and methyl groups, enhancing reactivity.
Thiazole Ring Known for nucleophilic properties, contributing to biological interactions.
Sulfonamide Linkage Potentially increases selectivity towards biological targets.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

Antimicrobial Activity

Studies have shown that compounds with thiazole and acetamide functionalities possess notable antimicrobial properties. For instance, derivatives of thiazole have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as pathogenic yeasts like Candida albicans . The introduction of a brominated phenoxy group could further enhance this activity due to increased membrane permeability.

Anticancer Potential

Compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have been shown to inhibit cancer cell growth with IC50 values in the low micromolar range . The specific arrangement of functional groups in this compound may enhance its selectivity and potency against certain cancer targets.

Case Studies and Research Findings

  • Antibacterial Activity : A study on chloroacetamides revealed that those with halogenated phenyl rings exhibited significant antibacterial activity due to their ability to penetrate cell membranes effectively . This suggests that similar mechanisms may apply to our compound.
  • Cytotoxicity Assays : In vitro studies on thiazole derivatives indicated promising anticancer activity, with some compounds outperforming standard treatments like doxorubicin . This highlights the potential of This compound in oncology research.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and enzyme kinetics studies are essential for assessing binding affinities and inhibitory effects on key enzymes like acetylcholinesterase (AChE) .

Properties

Molecular Formula

C18H16BrN3O4S2

Molecular Weight

482.4 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H16BrN3O4S2/c1-12-10-14(4-7-16(12)19)26-11-17(23)21-13-2-5-15(6-3-13)28(24,25)22-18-20-8-9-27-18/h2-10H,11H2,1H3,(H,20,22)(H,21,23)

InChI Key

BAHKDIWHOORIRF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br

Origin of Product

United States

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